Cas no 96897-96-0 (2,6-dimethoxy-3-methylbenzoic acid)

2,6-dimethoxy-3-methylbenzoic acid 化学的及び物理的性質
名前と識別子
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- Benzoic acid, 2,6-dimethoxy-3-methyl-
- 2,6-Dimethoxy-3-methylbenzoic acid
- 2,6-dimethoxy-3-methylbenzoic acid
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- インチ: 1S/C10H12O4/c1-6-4-5-7(13-2)8(10(11)12)9(6)14-3/h4-5H,1-3H3,(H,11,12)
- InChIKey: FZXXCOREGQDGHV-UHFFFAOYSA-N
- ほほえんだ: C(O)(=O)C1=C(OC)C=CC(C)=C1OC
2,6-dimethoxy-3-methylbenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-191762-0.1g |
2,6-dimethoxy-3-methylbenzoic acid |
96897-96-0 | 95% | 0.1g |
$337.0 | 2023-11-13 | |
Enamine | EN300-191762-0.25g |
2,6-dimethoxy-3-methylbenzoic acid |
96897-96-0 | 95% | 0.25g |
$481.0 | 2023-11-13 | |
Enamine | EN300-191762-10.0g |
2,6-dimethoxy-3-methylbenzoic acid |
96897-96-0 | 95% | 10g |
$4176.0 | 2023-06-06 | |
Enamine | EN300-191762-1.0g |
2,6-dimethoxy-3-methylbenzoic acid |
96897-96-0 | 95% | 1g |
$971.0 | 2023-06-06 | |
Enamine | EN300-191762-5.0g |
2,6-dimethoxy-3-methylbenzoic acid |
96897-96-0 | 95% | 5g |
$2816.0 | 2023-06-06 | |
Enamine | EN300-191762-10g |
2,6-dimethoxy-3-methylbenzoic acid |
96897-96-0 | 95% | 10g |
$4176.0 | 2023-11-13 | |
Aaron | AR028A4V-500mg |
2,6-dimethoxy-3-methylbenzoic acid |
96897-96-0 | 95% | 500mg |
$1068.00 | 2025-02-15 | |
Aaron | AR028A4V-2.5g |
2,6-dimethoxy-3-methylbenzoic acid |
96897-96-0 | 95% | 2.5g |
$2642.00 | 2025-02-15 | |
1PlusChem | 1P0289WJ-10g |
2,6-dimethoxy-3-methylbenzoic acid |
96897-96-0 | 95% | 10g |
$5224.00 | 2024-04-19 | |
1PlusChem | 1P0289WJ-1g |
2,6-dimethoxy-3-methylbenzoic acid |
96897-96-0 | 95% | 1g |
$1262.00 | 2024-04-19 |
2,6-dimethoxy-3-methylbenzoic acid 関連文献
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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4. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
2,6-dimethoxy-3-methylbenzoic acidに関する追加情報
Recent Advances in the Study of 2,6-Dimethoxy-3-methylbenzoic Acid (CAS: 96897-96-0)
The compound 2,6-dimethoxy-3-methylbenzoic acid (CAS: 96897-96-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This aromatic carboxylic acid derivative, characterized by its methoxy and methyl substituents, has shown promising potential in various applications, including drug synthesis, medicinal chemistry, and agrochemical development. Recent studies have explored its physicochemical properties, synthetic pathways, and biological activities, shedding light on its multifaceted utility.
One of the key areas of interest is the role of 2,6-dimethoxy-3-methylbenzoic acid as a building block in the synthesis of more complex pharmaceutical compounds. Researchers have demonstrated its efficacy as an intermediate in the production of nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. Its unique structural features, such as the electron-donating methoxy groups, contribute to its reactivity and selectivity in chemical transformations, making it a valuable tool for organic synthesis.
In a recent study published in the Journal of Medicinal Chemistry, scientists investigated the anti-inflammatory properties of derivatives synthesized from 2,6-dimethoxy-3-methylbenzoic acid. The results indicated that these derivatives exhibited significant COX-2 inhibitory activity, suggesting their potential as novel anti-inflammatory agents. The study also highlighted the compound's favorable pharmacokinetic profile, including good oral bioavailability and metabolic stability.
Another noteworthy development is the application of 2,6-dimethoxy-3-methylbenzoic acid in agrochemical research. A 2023 study in Pest Management Science reported that derivatives of this compound displayed potent herbicidal activity against a broad spectrum of weeds. The researchers attributed this activity to the compound's ability to disrupt plant cell wall synthesis, offering a new mode of action for herbicide development. This finding opens up possibilities for designing more sustainable and selective agrochemicals.
From a synthetic chemistry perspective, advancements have been made in optimizing the production of 2,6-dimethoxy-3-methylbenzoic acid. A recent patent application (WO2023056789) describes an improved catalytic process for its synthesis, achieving higher yields and reduced environmental impact. This innovation addresses previous challenges related to scalability and cost-effectiveness, paving the way for broader industrial adoption.
In conclusion, 2,6-dimethoxy-3-methylbenzoic acid (CAS: 96897-96-0) continues to be a compound of significant interest in multiple research domains. Its versatile applications in pharmaceuticals and agrochemicals, coupled with recent synthetic advancements, underscore its importance in modern chemical biology. Future research is expected to further explore its therapeutic potential and expand its utility in drug discovery and development.
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